

# 6-Bromoindole-3-carbaldehyde: A Versatile Intermediate in Organic Synthesis

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Compound of Interest		
Compound Name:	6-Bromoindole-3-carbaldehyde	
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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

### Introduction

**6-Bromoindole-3-carbaldehyde** is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules and functional materials. Its indole core, substituted with a bromine atom and a formyl group, offers multiple reaction sites for further chemical modifications. This document provides detailed application notes and experimental protocols for the use of **6-bromoindole-3-carbaldehyde** in organic synthesis, with a focus on its role in the preparation of marine alkaloids, antifungal agents, and kinase inhibitors.

## **Physicochemical Properties and Data**

Quantitative data for **6-bromoindole-3-carbaldehyde** is summarized in the table below for easy reference.



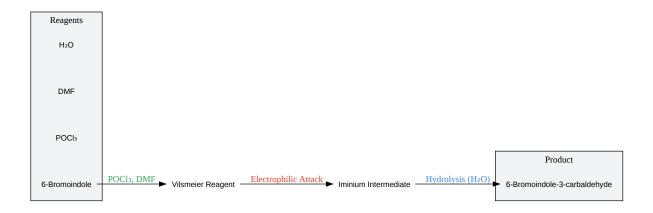
Property	Value	Reference
Molecular Formula	C <sub>9</sub> H <sub>6</sub> BrNO	[1]
Molecular Weight	224.05 g/mol	[1]
Appearance	Light yellow to brown crystalline powder	[1]
Melting Point	202-206 °C	[1]
CAS Number	17826-04-9	[1]
Purity	≥97%	[1]

# Key Synthetic Applications and Protocols Synthesis of 6-Bromoindole-3-carbaldehyde via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electronrich aromatic compounds like indoles.[2]

Reaction Scheme:





Caption: Vilsmeier-Haack formylation of 6-bromoindole.

#### Experimental Protocol:

- In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF) to 0 °C in an ice-salt bath.
- Slowly add phosphorus oxychloride (POCl<sub>3</sub>) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 10 °C. Stir the mixture for an additional 30 minutes at this temperature to form the Vilsmeier reagent.
- Dissolve 6-bromoindole in a minimal amount of DMF and add it dropwise to the freshly prepared Vilsmeier reagent.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 40-50 °C for 2-3 hours. The progress of the reaction can be monitored by Thin



Layer Chromatography (TLC).

- Upon completion, pour the reaction mixture onto crushed ice with vigorous stirring.
- Neutralize the resulting solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic, leading to the precipitation of the product.
- Collect the precipitate by filtration, wash thoroughly with cold water, and dry under vacuum to afford 6-bromoindole-3-carbaldehyde as a solid. The crude product can be further purified by recrystallization from ethanol.

#### Quantitative Data:

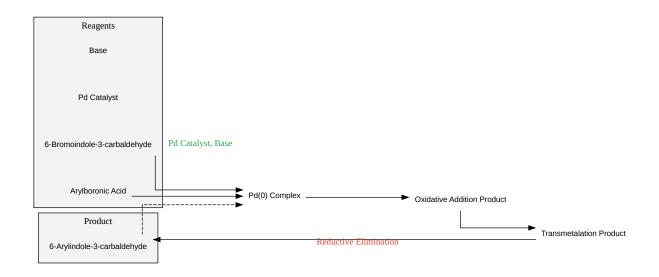
Reactant/Product	Molar Ratio	Yield (%)	Purity (%)
6-Bromoindole	1.0	-	-
POCl <sub>3</sub>	1.2 - 1.5	-	-
DMF	Solvent	-	-
6-Bromoindole-3- carbaldehyde	-	85-95	>97

### **Suzuki-Miyaura Cross-Coupling Reactions**

The bromine atom at the C6 position of **6-bromoindole-3-carbaldehyde** serves as an excellent handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of a diverse range of 6-arylindole derivatives.[3]

**Reaction Scheme:** 





Caption: Suzuki-Miyaura coupling of 6-bromoindole-3-carbaldehyde.

#### Experimental Protocol (General):

- To a flame-dried Schlenk flask, add **6-bromoindole-3-carbaldehyde** (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh<sub>3</sub>)<sub>4</sub> (2-5 mol%), and a base like K<sub>2</sub>CO<sub>3</sub> or Cs<sub>2</sub>CO<sub>3</sub> (2.0-3.0 equiv.).[4]
- Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.
- Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.[5]



- Heat the reaction mixture with stirring at a temperature ranging from 80 to 110 °C. Monitor the reaction progress by TLC or LC-MS.[5]
- Upon completion, cool the reaction mixture to room temperature and dilute with water.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired 6arylindole-3-carbaldehyde.

Quantitative Data for Suzuki Coupling:

Catalyst	Base	Solvent System	Temperatur e (°C)	Time (h)	Yield (%)
Pd(PPh <sub>3</sub> ) <sub>4</sub>	K <sub>2</sub> CO <sub>3</sub>	Toluene/H <sub>2</sub> O	100	12-24	70-95
Pd(dppf)Cl <sub>2</sub>	CS2CO3	1,4- Dioxane/H <sub>2</sub> O	90	8-16	75-98
Pd2(dba)3 / SPhos	K₃PO₄	Toluene/H₂O	100	6-12	80-99

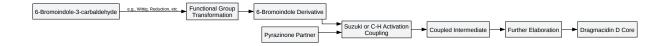
## Intermediate in the Synthesis of Marine Alkaloids

**6-Bromoindole-3-carbaldehyde** is a key precursor for the synthesis of various marine natural products, including the potent antitumor agent Dragmacidin D and the meridianin family of alkaloids.[6][7]

While the total synthesis of Dragmacidin D is a multi-step process, a crucial fragment can be synthesized from a 6-bromoindole derivative, which itself can be obtained from **6-bromoindole-3-carbaldehyde** through functional group transformations. The aldehyde can be converted to other functionalities required for subsequent coupling reactions.[6][8]

Synthetic Strategy Outline:





Caption: Synthetic approach to the Dragmacidin D core.

Meridianins are a class of marine alkaloids that exhibit potent kinase inhibitory activity. **6-Bromoindole-3-carbaldehyde** can be a starting point for the synthesis of meridianin F.[7]

Experimental Protocol Outline for Meridianin F Synthesis:

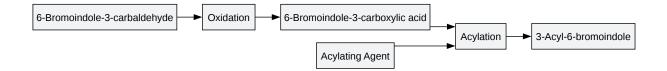
- Oxidation: Oxidize the aldehyde group of 6-bromoindole-3-carbaldehyde to a carboxylic acid.
- Amide Formation: Convert the resulting carboxylic acid to a Weinreb amide.
- Alkynylation: React the Weinreb amide with a suitable acetylide to introduce an alkyne moiety.
- Cyclocondensation: Cyclize the resulting alkynone with guanidine to form the 2aminopyrimidine ring characteristic of meridianins.

### **Synthesis of Bioactive Compounds**

Derivatives of 6-bromoindole have shown significant antifungal activity. The aldehyde group of **6-bromoindole-3-carbaldehyde** can be a precursor to various acyl groups at the C3 position.

**Reaction Scheme:** 





Caption: Synthesis of 3-acyl-6-bromoindoles.

Antifungal Activity Data:

A study on 3-acyl-6-bromoindoles revealed their potential as antifungal agents against Botrytis cinerea and Monilinia fructicola.[9]

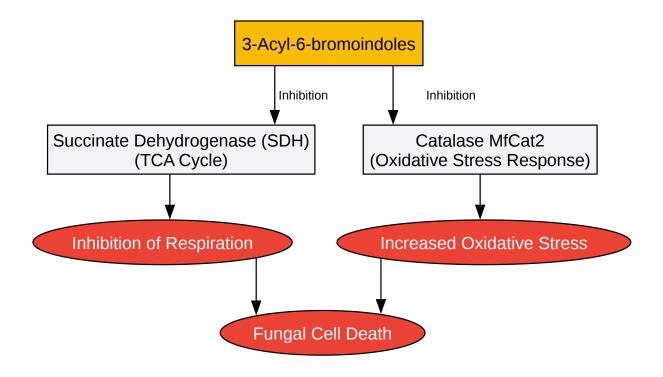
Compound	Target Organism	EC₅₀ (μg/mL)
6-Bromoindole	Botrytis cinerea	11.62
6-Bromoindole	Monilinia fructicola	18.84
3-Acetyl-6-bromoindole	Botrytis cinerea	> 100
3-Acetyl-6-bromoindole	Monilinia fructicola	> 100

Note: While 6-bromoindole itself shows good activity against mycelial growth, its 3-acetyl derivative is a potent inhibitor of spore germination.[9]

Proposed Mechanism of Antifungal Action:

Molecular docking studies suggest that 3-acyl-6-bromoindoles may exert their antifungal effects by inhibiting key enzymes in fungal metabolic pathways, such as succinate dehydrogenase (SDH) and catalase MfCat2.[9]



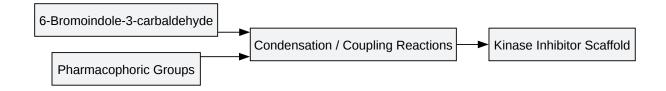


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Caption: Proposed antifungal mechanism of 3-acyl-6-bromoindoles.

The indole scaffold is a "privileged structure" in medicinal chemistry, frequently found in kinase inhibitors. **6-Bromoindole-3-carbaldehyde** can be elaborated into various derivatives that target protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.[3][10]

General Synthetic Approach:



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Caption: General strategy for synthesizing kinase inhibitors.





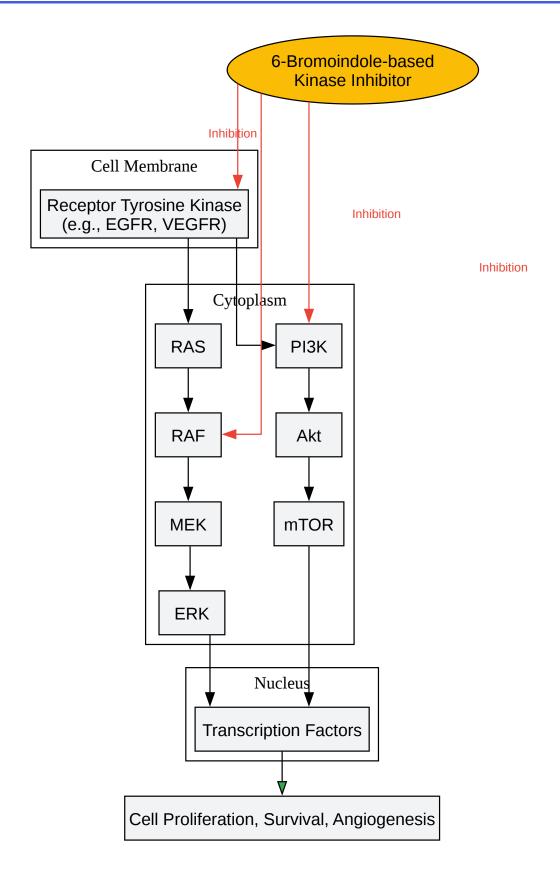


Affected Signaling Pathways:

Derivatives of bromoindoles have been investigated as inhibitors of various kinases, including:

- Receptor Tyrosine Kinases (RTKs): such as EGFR and VEGFR, which are involved in cell proliferation, survival, and angiogenesis.[3]
- Serine/Threonine Kinases: such as those in the PI3K/Akt/mTOR and Raf/MEK/ERK pathways, which are critical for cell growth and survival.[11][12]





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Caption: Major signaling pathways targeted by kinase inhibitors.



### Conclusion

**6-Bromoindole-3-carbaldehyde** is a highly valuable and versatile building block in organic synthesis. Its utility stems from the presence of multiple reactive sites that allow for a wide range of chemical transformations. The protocols and data presented herein demonstrate its significance in the synthesis of complex natural products, potent antifungal agents, and promising kinase inhibitors. For researchers in drug discovery and development, **6-bromoindole-3-carbaldehyde** represents a key starting material for the exploration of novel therapeutic agents.

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